molecular formula C21H17N5O B1376873 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol CAS No. 533928-74-4

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

Cat. No. B1376873
CAS RN: 533928-74-4
M. Wt: 355.4 g/mol
InChI Key: MEOBATHMTGFVOA-UHFFFAOYSA-N
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Description

The compound “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol” is a complex organic molecule. It contains two benzimidazole groups attached to a pyridine ring at the 2 and 6 positions, and a hydroxyl group at the 4 position . The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol” is C21H17N5O, with an average mass of 355.393 Da . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two benzimidazole groups, each of which is a fused ring structure containing a benzene ring and an imidazole ring .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

The imidazole ring, which is a core structure in this compound, is known for its antimicrobial properties. Derivatives of imidazole have been used to develop drugs with antibacterial, antifungal, and antiprotozoal activities . This compound could be synthesized to create novel antimicrobial agents that target resistant strains of bacteria or fungi, addressing the growing concern of antimicrobial resistance.

Cancer Therapy: Sensitizers in Radiotherapy

Complexes containing benzimidazole structures have shown potential in cancer therapy. Specifically, ruthenium complexes with benzimidazole ligands have been studied as sensitizers for cancer radiotherapy . The compound could be explored for its efficacy in enhancing the effects of radiation on cancer cells, potentially improving treatment outcomes.

Chemical Synthesis: Building Blocks

The versatility of imidazole derivatives makes them valuable building blocks in chemical synthesis . They can be used to construct complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound, with both imidazole and pyridine moieties, offers a rich chemistry for creating diverse synthetic pathways.

Future Directions

The future directions for research on “2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol” and similar compounds could include further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential for development into new drugs .

properties

IUPAC Name

2,6-bis(1-methylbenzimidazol-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c1-25-18-9-5-3-7-14(18)23-20(25)16-11-13(27)12-17(22-16)21-24-15-8-4-6-10-19(15)26(21)2/h3-12H,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBATHMTGFVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743244
Record name 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

CAS RN

533928-74-4
Record name 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 2
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 3
Reactant of Route 3
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 4
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 5
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 6
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

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